molecular formula C10H19NO2S B12957608 N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine

N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine

Cat. No.: B12957608
M. Wt: 217.33 g/mol
InChI Key: CBGIYJBXCKYOPV-UHFFFAOYSA-N
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Description

N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine: is an organic compound that features a thietan ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine typically involves the following steps:

    Formation of the Tetrahydrofuran Moiety: This can be achieved through the ring-opening of tetrahydrofuran derivatives, followed by functionalization to introduce the methoxy group.

    Introduction of the Thietan Ring: The thietan ring can be synthesized via cyclization reactions involving sulfur-containing precursors.

    Coupling of the Two Moieties: The final step involves coupling the tetrahydrofuran moiety with the thietan ring through an appropriate linker, such as an ethylamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietan ring.

    Reduction: Reduction reactions can target the tetrahydrofuran moiety, leading to the formation of dihydrofuran derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Functionalized amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

Medicine:

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry:

    Material Science: Utilization in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine: Similar in structure but with variations in functional groups.

    Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran moieties but different linkers or additional functional groups.

Uniqueness:

    Structural Features: The combination of a thietan ring and a tetrahydrofuran moiety is unique, providing distinct chemical and physical properties.

    Reactivity: The presence of both sulfur and oxygen atoms in the structure offers diverse reactivity patterns.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

N-[2-(oxolan-2-ylmethoxy)ethyl]thietan-3-amine

InChI

InChI=1S/C10H19NO2S/c1-2-10(13-4-1)6-12-5-3-11-9-7-14-8-9/h9-11H,1-8H2

InChI Key

CBGIYJBXCKYOPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCCNC2CSC2

Origin of Product

United States

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